5-Fluorooctane-2,6-dione
Description
5-Fluorooctane-2,6-dione is a fluorinated aliphatic diketone characterized by a linear octane backbone substituted with a fluorine atom at position 5 and two ketone groups at positions 2 and 5. Such compounds are often explored for applications in medicinal chemistry, catalysis, or material science due to their polar functional groups and stereoelectronic effects.
Properties
CAS No. |
102283-30-7 |
|---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
5-fluorooctane-2,6-dione |
InChI |
InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3 |
InChI Key |
PNDCDHWBMKMFSD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCC(=O)C)F |
Canonical SMILES |
CCC(=O)C(CCC(=O)C)F |
Synonyms |
2,6-Octanedione, 5-fluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Diones
The following analysis compares 5-Fluorooctane-2,6-dione with other diketones and fluorinated analogs reported in the literature. Key comparisons focus on structural motifs, biological activity, and analytical characterization.
Structural and Functional Analogues
Dihydroxypyrido-pyrazine-1,6-dione derivatives ():
These bicyclic diketones (e.g., compound 46 ) feature fused pyrido-pyrazine cores with 1,6-dione groups. Unlike the aliphatic this compound, their aromaticity and planar structure enhance π-π stacking interactions, critical for binding to biological targets like enzymes. Compound 46 exhibited potent antiviral activity with an EC50 of 6 nM, attributed to its rigid bicyclic framework and hydrogen-bonding capacity .- Ergost-25-ene-3,6-dione (): A steroidal diketone isolated from Solanum torvum, this compound demonstrated superior binding affinity to BRCA1 (a breast cancer target) compared to doxorubicin.
Stigmastane-3,6-diones ():
These phytosteroid derivatives (e.g., stigmasta-4,22-diene-3,6-dione) share a 3,6-dione configuration but within a tetracyclic scaffold. Their mass spectral fragmentation patterns (e.g., M+ m/z 424–426) and retention indices differ significantly from aliphatic diones due to steric and electronic effects of the steroid backbone .
Analytical Characterization
- Mass Spectrometry: Stigmastane-3,6-diones show diagnostic fragment ions (e.g., m/z 285) from side-chain cleavage, while aliphatic diones like this compound would likely fragment at C-F or ketone positions, producing distinct patterns (e.g., loss of HF or CO groups) .
- Chromatography : Steroidal diones elute later in reverse-phase HPLC due to higher hydrophobicity, whereas this compound’s shorter chain and polar ketones may reduce retention times.
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